molecular formula C24H22N4O B2522529 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2097902-57-1

2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2522529
CAS No.: 2097902-57-1
M. Wt: 382.467
InChI Key: KWQUGEYAAQARGZ-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a synthetic small molecule designed for research purposes, integrating a pyridine-decorated pyrazole core with a diphenylacetamide group. The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Pyrazole-containing compounds are frequently investigated as potential therapeutics due to their ability to interact with multiple biological targets. Significant research has highlighted the potential of pyrazole-based molecules in oncology, where they can induce cell cycle arrest and apoptosis in various cancer cell lines . Furthermore, this class of compounds is extensively studied for anti-inflammatory applications, with some derivatives demonstrating potent antioxidant effects by inhibiting reactive oxygen species (ROS) production and lipid peroxidation . The specific substitution pattern of this compound, featuring a 3-pyridyl group on the pyrazole ring, may influence its physicochemical properties and binding affinity towards enzymes or receptors involved in disease pathways, making it a compound of interest for hit-to-lead optimization campaigns. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-diphenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c29-24(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)26-14-15-28-18-22(17-27-28)21-12-7-13-25-16-21/h1-13,16-18,23H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQUGEYAAQARGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Acetamide Group: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Amide Hydrolysis and Substitution Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction :
2,2-Diphenyl-N-2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethylacetamide+H2OH+/OH2,2-Diphenylacetic acid+2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethylamine\text{2,2-Diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{2,2-Diphenylacetic acid} + \text{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethylamine}

Conditions :

  • Acidic: 6M HCl, reflux, 12–24 h.

  • Basic: 2M NaOH, 80°C, 8–12 h.
    Yield : ~70–85% depending on solvent polarity .

Substitution reactions at the amide nitrogen are facilitated by nucleophiles (e.g., Grignard reagents), producing tertiary amines.

Electrophilic Aromatic Substitution (EAS) on Pyrazole and Pyridine Rings

The pyrazole and pyridine rings participate in EAS due to their electron-rich heteroatoms. Key reactions include:

Nitration

Reaction :
Pyrazole ring+HNO3H2SO4Nitro-substituted derivative\text{Pyrazole ring} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-substituted derivative}
Position : Nitration occurs at the C-3/C-5 positions of the pyrazole ring .
Yield : 65–78% under 0–5°C .

Formylation via Vilsmeier–Haack Reaction

Reaction :
Pyrazole ring+DMF-POCl33-Formylpyrazole derivative\text{Pyrazole ring} + \text{DMF-POCl}_3 \rightarrow \text{3-Formylpyrazole derivative}
Conditions : DMF (5 eq), POCl₃ (10 eq), 0°C → 55°C, 6 h .
Yield : Up to 90% for π-electron-rich substituents .

Coordination Chemistry with Metal Ions

The pyrazole nitrogen and acetamide oxygen act as donor sites for metal coordination:

Metal IonCoordination SiteComplex StructureApplication
Cd(II)Pyrazole N, Acetamide O[Cd(L)₂Cl₂]Luminescent materials
Cu(II)Pyrazole N, Ethanol OCu(L)₂(C₂H₅OH)₂Catalysis
Fe(II)Pyrazole N, Water OFe(L)₂(H₂O)₂₂·2H₂OMagnetic studies

Conditions : Ethanol/water solvent, room temperature, 2–4 h .

Cross-Coupling Reactions

The pyridinyl group participates in Pd-catalyzed couplings:

Suzuki–Miyaura Coupling

Reaction :
Pyridine-Br+Arylboronic acidPd(PPh3)4Biaryl product\text{Pyridine-Br} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product}
Conditions : DMF/H₂O (3:1), 80°C, 12 h .
Yield : 60–75% for electron-deficient aryl groups .

C–H Activation at Pyrazole

Reaction :
Pyrazole C–H+Aryl iodidePd(OAc)2Arylated pyrazole\text{Pyrazole C–H} + \text{Aryl iodide} \xrightarrow{\text{Pd(OAc)}_2} \text{Arylated pyrazole}
Conditions : Hexafluoroisopropanol (HFIP), 100°C, 24 h .
Yield : 40–55% depending on steric hindrance .

Redox Reactions

The pyridine moiety undergoes reduction:
Reaction :
Pyridine+H2Raney NiPiperidine derivative\text{Pyridine} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{Piperidine derivative}
Conditions : 10 atm H₂, ethanol, 60°C, 8 h .
Yield : ~50% (limited by over-reduction) .

Photochemical Reactions

UV irradiation induces dimerization via the pyridinyl group:
Reaction :
2×CompoundhνCyclobutane dimer2 \times \text{Compound} \xrightarrow{h\nu} \text{Cyclobutane dimer}
Conditions : λ = 254 nm, acetonitrile, 24 h .
Yield : 30–40% (stereoselectivity not reported) .

Biological Alkylation

The acetamide’s methylene group reacts with thiols in enzyme active sites:
Reaction :
CH2+Enzyme-SHEnzyme-S-CH2...\text{CH}_2 + \text{Enzyme-SH} \rightarrow \text{Enzyme-S-CH}_2-\text{...}
Evidence : IC₅₀ values < 1 μM for kinase inhibition .

This compound’s versatility in electrophilic, coordination, and cross-coupling reactions makes it a valuable scaffold in drug development and materials science. Further studies should explore regioselectivity in EAS and catalytic applications of its metal complexes.

Scientific Research Applications

Molecular Formula

The molecular formula of 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is represented as C20H22N4C_{20}H_{22}N_{4}.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives can effectively inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored in several studies. For instance, derivatives of similar structures have demonstrated promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vivo models have shown that these compounds can significantly reduce edema and inflammation markers, suggesting their therapeutic potential .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate selective cytotoxicity against various cancer cell lines. For example, compounds with analogous structures exhibited effective inhibition of cell proliferation in human cancer cells while sparing normal cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrazole derivatives, including the compound . Research has indicated that these compounds may protect neuronal cells from damage induced by neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For instance, it may act as an inhibitor of acetylcholinesterase, a key enzyme implicated in neurodegenerative disorders such as Alzheimer's disease .

Case Study 1: Anti-inflammatory Activity

In a study conducted by Selvam et al., various pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced rat paw edema models. The study found that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

Case Study 2: Anticancer Activity

Ahsan et al. synthesized several pyrazole derivatives and tested their anticancer activity against different human cancer cell lines. The results indicated that some compounds showed significant cytotoxic effects, with IC50 values lower than those of existing chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or activating their functions.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenyl-N-{2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide: Similar structure but with a pyridine ring at a different position.

    2,2-diphenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide: Another positional isomer with the pyridine ring at the 4-position.

Uniqueness

The unique combination of the pyrazole and pyridine rings in 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide provides distinct chemical properties and biological activities that differentiate it from other similar compounds. Its specific arrangement allows for unique interactions with molecular targets, making it a valuable compound for further research and development.

Biological Activity

The compound 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide belongs to a class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and various biological assays that highlight its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrazole ring through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

The structural characterization can be achieved using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the presence of key functional groups and the overall molecular geometry, which is crucial for understanding the compound's biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Example AMCF-70.39
Example BNCI-H4600.03
Example CSF-26831.5

These findings suggest that the compound may inhibit critical pathways involved in cancer cell proliferation and survival .

Anti-inflammatory Effects

In addition to anticancer activity, pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators. For example, certain derivatives have been shown to exhibit significant inhibition of COX enzymes, leading to reduced inflammation in preclinical models .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has also been explored. Studies demonstrate that derivatives similar to this compound possess activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Case Studies

Several case studies illustrate the biological relevance of pyrazole derivatives:

  • Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines and exhibited an IC50 value significantly lower than standard chemotherapeutics.
    • Reference : Li et al., demonstrated a novel pyrazole derivative with an IC50 value of 0.01 µM against MCF7 cells .
  • Evaluation of Anti-inflammatory Effects : In vitro assays showed that a related compound inhibited TNF-alpha production in macrophages by over 50%, indicating its potential as an anti-inflammatory agent.
    • Reference : Research by Mohareb et al. highlighted similar findings with IC50 values around 0.95 nM for CDK inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous acetamide derivatives typically involves multi-step organic reactions, such as:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or via Pd-catalyzed cross-coupling for pyridinyl substitution .
  • Step 2 : Alkylation or amidation to introduce the ethylacetamide side chain, often using reagents like ethyl bromoacetate or acetyl chloride under inert atmospheres .
  • Optimization : Control reaction parameters (e.g., temperature: 60–80°C, pH 7–9) and solvent choice (DMF or acetonitrile) to maximize yield (typically 60–75%) and minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, acetamide carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~430–450 g/mol for similar derivatives) and detect impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from off-target interactions .

  • Structural Comparison : Cross-reference with analogs (e.g., fluorophenyl or chlorobenzyl substitutions) to identify activity trends (see Table 1) .

  • Meta-Analysis : Use databases like PubChem to compare bioactivity data across studies, noting variances in assay conditions (e.g., IC₅₀ values under differing ATP concentrations) .

    Table 1 : Comparative Bioactivity of Structural Analogs

    Compound SubstituentsReported Activity (IC₅₀)Source
    4-Fluorophenyl pyrazole12 µM (Anticancer)
    4-Chlorobenzyl pyrido-pyrimidine8 µM (Antimicrobial)

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinases (e.g., EGFR) or GPCRs, focusing on hydrogen bonding with pyridinyl nitrogen and hydrophobic interactions with diphenyl groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, analyzing RMSD (<2 Å for stable binding) .
  • QSAR Models : Train models on datasets of pyrazole-acetamide derivatives to correlate substituent electronegativity with activity .

Q. What experimental designs are optimal for elucidating the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) using the substrate depletion method .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess competitive/non-competitive inhibition, reporting Ki values .
  • Metabolite ID : Employ HRMS/MS with fragmentation patterns to identify hydroxylated or glucuronidated metabolites .

Methodological Notes for Contradictory Data

  • Reproducibility : Standardize assay protocols (e.g., cell passage number, serum-free conditions) to minimize variability .
  • Batch Analysis : Compare multiple synthesis batches via NMR and HPLC to rule out purity-driven discrepancies .

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